

"Apoptosis inducer 33" chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Apoptosis inducer 33*

Cat. No.: *B11118168*

[Get Quote](#)

Apoptosis Inducer 33: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a Novel Hydrazone Derivative

Abstract

Apoptosis inducer 33, also known as compound H2, is a hydrazone derivative with the chemical name 3-hydroxy-N'-(*E*-1H-indol-3-ylmethyleneamino)benzamide. This molecule has garnered interest for its potential as an anticancer agent due to its demonstrated ability to inhibit tumor cell proliferation and induce apoptosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Apoptosis Inducer 33**. Detailed experimental protocols for its synthesis and for key biological assays are provided to facilitate further research and development. Furthermore, this document elucidates the proposed mechanism of action and signaling pathways involved in its apoptosis-inducing effects, supported by visual diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel apoptosis-inducing compounds.

Chemical Structure and Properties

Apoptosis Inducer 33 is a synthetic compound belonging to the hydrazone class of molecules. Its chemical identity and key properties are summarized below.

Table 1: Chemical and Physical Properties of **Apoptosis Inducer 33**

Property	Value	Source
IUPAC Name	3-hydroxy-N'-(E)-1H-indol-3-ylmethylideneamino]benzamid e	PubChem
Synonyms	Apoptosis inducer 33, Compound H2	MCE, PubChem
Molecular Formula	C ₁₆ H ₁₃ N ₃ O ₂	PubChem[1]
Molecular Weight	279.29 g/mol	PubChem
SMILES	C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC(=CC=C3)O	PubChem[1]
InChI	InChI=1S/C16H13N3O2/c20-13-5-3-4-11(8-13)16(21)19-18-10-12-9-17-15-7-2-1-6-14(12)15/h1-10,17,20H, (H,19,21)/b18-10+	PubChem[1]
InChIKey	SKXOLXVGBYDJDU-VCHYOVAHSA-N	PubChem[1]
Predicted XlogP	2.8	PubChem[1]
Appearance	Not specified in literature	-
Solubility	Not specified in literature	-

Biological Activities

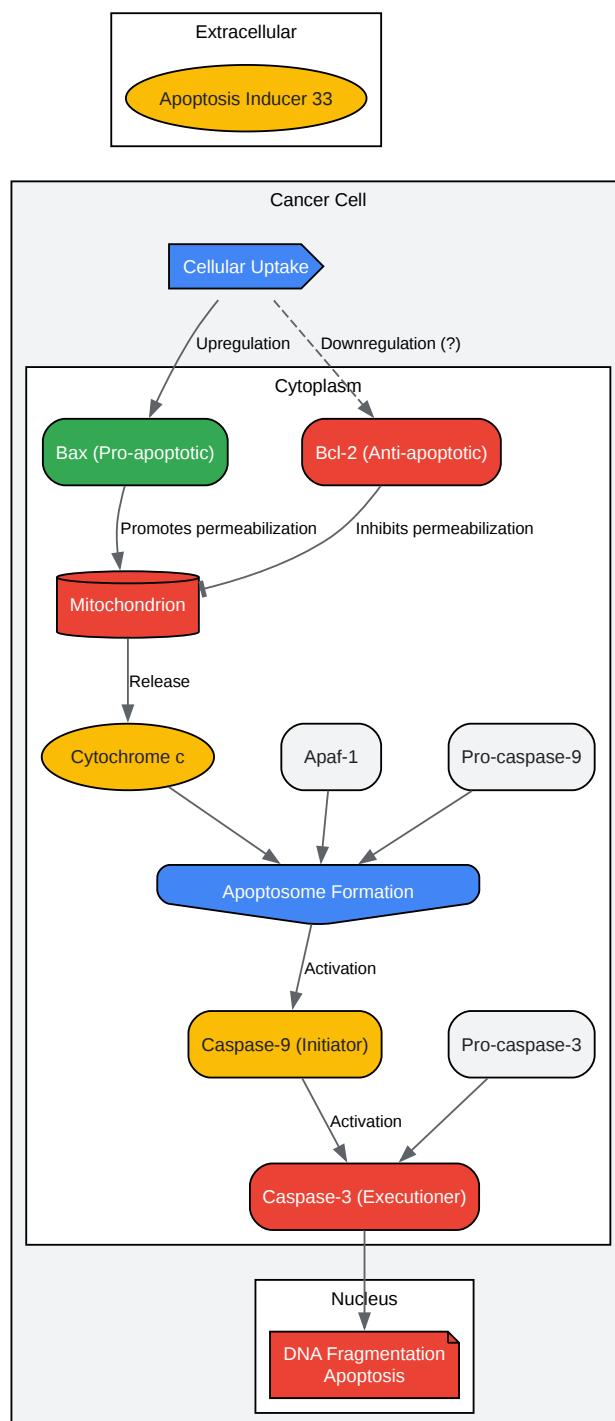
Apoptosis Inducer 33 has demonstrated a range of biological activities, with its pro-apoptotic function in cancer cells being of primary interest.

Anticancer Activity

Research has shown that **Apoptosis Inducer 33** can inhibit the proliferation of tumor cells and induce apoptosis.^[2] Studies on the human colon carcinoma cell line, HT-29, revealed that treatment with this compound leads to morphological changes consistent with late-stage apoptosis.^[2]

Antimicrobial and Antioxidant Activity

In addition to its anticancer properties, **Apoptosis Inducer 33** exhibits antimicrobial and antioxidant activities. It has been shown to inhibit the growth of the bacteria *Staphylococcus aureus* and *Escherichia coli*, as well as the fungus *Candida albicans*.^[2]


Table 2: Antimicrobial Activity of **Apoptosis Inducer 33** (Compound H2)

Microorganism	Zone of Inhibition (mm)
<i>Staphylococcus aureus</i>	25 ± 0.01
<i>Escherichia coli</i>	14.4 ± 0.12
<i>Candida albicans</i>	23.33 ± 0.21

Mechanism of Action and Signaling Pathways

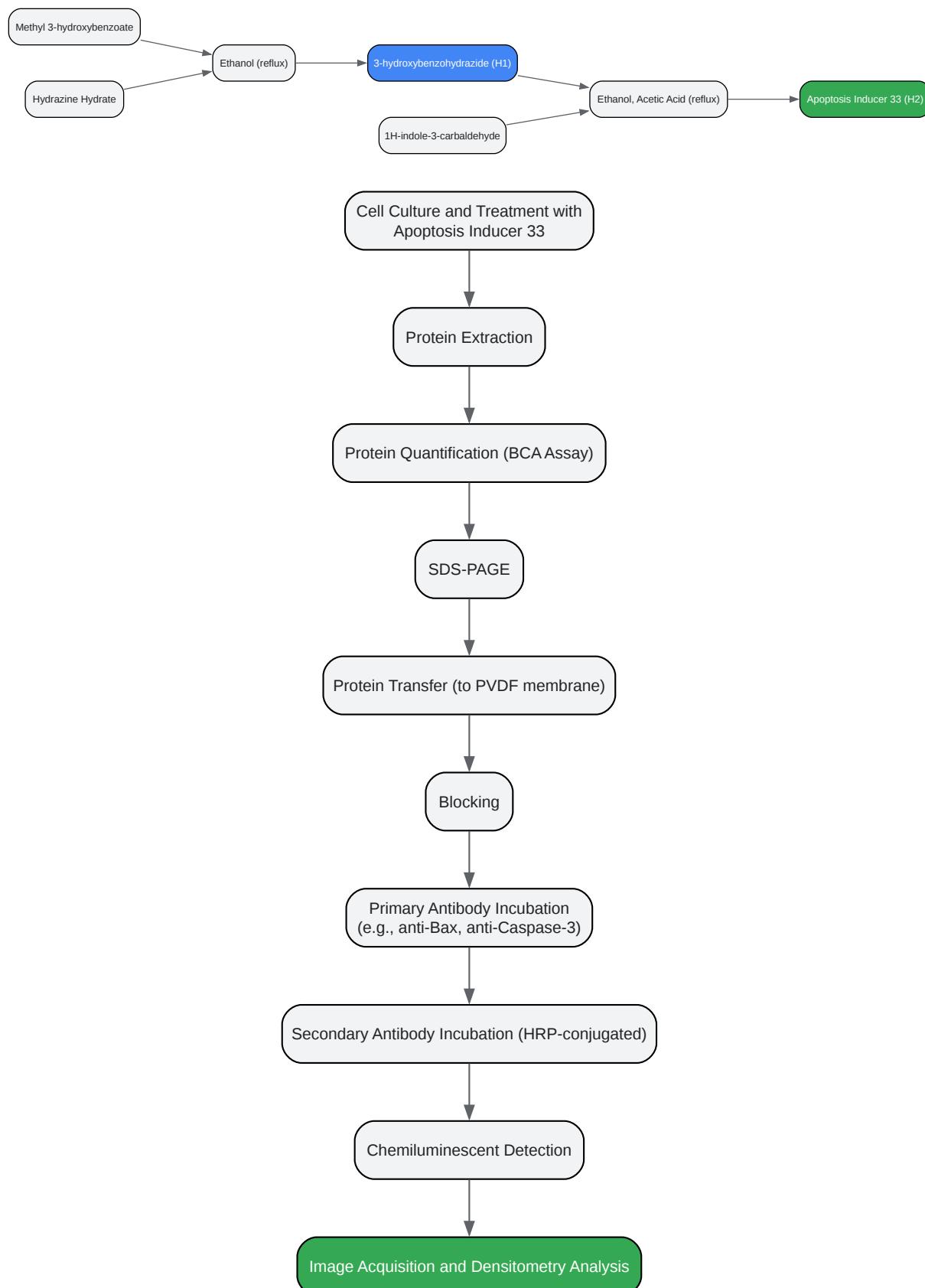
The precise mechanism by which **Apoptosis Inducer 33** exerts its pro-apoptotic effects is still under investigation. However, preliminary evidence and the known activities of similar hydrazone derivatives suggest the involvement of the intrinsic apoptosis pathway. This pathway is characterized by the regulation of mitochondrial outer membrane permeabilization by the Bcl-2 family of proteins, leading to the release of cytochrome c and the subsequent activation of caspases.

It is hypothesized that **Apoptosis Inducer 33** may modulate the expression of key apoptosis-related proteins, such as increasing the expression of the pro-apoptotic protein Bax and activating the executioner caspase, Caspase-3.

[Click to download full resolution via product page](#)

Figure 1. Proposed intrinsic apoptosis signaling pathway induced by **Apoptosis Inducer 33**.

Experimental Protocols


This section provides detailed methodologies for the synthesis of **Apoptosis Inducer 33** and for key biological assays to evaluate its activity.

Synthesis of Apoptosis Inducer 33 (Compound H2)

The synthesis of **Apoptosis Inducer 33** is a two-step process.

Step 1: Synthesis of 3-hydroxybenzohydrazide (Compound H1) A mixture of methyl 3-hydroxybenzoate and hydrazine hydrate in ethanol is refluxed. The completion of the reaction is monitored by thin-layer chromatography (TLC). After cooling, the resulting solid is filtered, washed with cold ethanol, and dried to yield 3-hydroxybenzohydrazide.

Step 2: Synthesis of 3-hydroxy-N'-(E)-1H-indol-3-ylmethylideneamino]benzamide (Compound H2) A solution of 3-hydroxybenzohydrazide (H1) and 1H-indole-3-carbaldehyde in ethanol with a catalytic amount of glacial acetic acid is refluxed. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and dried to afford the final product, **Apoptosis Inducer 33** (H2).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. ["Apoptosis inducer 33" chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11118168#apoptosis-inducer-33-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

